(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride
Description
(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a chiral amino acid derivative characterized by a para-iodophenyl substituent on the butanoic acid backbone. Key properties include:
- CAS Number: 332061-75-3 (hydrochloride salt); free base: 270065-70-8 .
- Molecular Formula: C₁₀H₁₂INO₂·HCl .
- Molecular Weight: 341.57 g/mol .
- Synonyms: 4-Iodo-L-β-homophenylalanine hydrochloride . This compound is utilized in peptide synthesis and medicinal chemistry, where the iodine atom may enhance steric bulk or serve as a heavy atom for crystallography or radiolabeling applications .
Properties
IUPAC Name |
(3S)-3-amino-4-(4-iodophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKGKNIRLMPHEI-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375854 | |
| Record name | (3S)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270065-70-8 | |
| Record name | (3S)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride typically involves several steps. One common method starts with the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. The protected amino acid is then subjected to iodination to introduce the iodophenyl group. The final step involves deprotection of the amino group and conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups.
Substitution: The iodophenyl group can be substituted with other groups using reagents like palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H12ClINO2
- Molecular Weight : Approximately 305.11 g/mol
- IUPAC Name : (3S)-3-amino-4-(4-iodophenyl)butanoic acid
- CAS Number : 332061-75-3
The compound's structure allows for strong interactions with biological targets, primarily due to the iodophenyl group's hydrophobic characteristics and the amino group's ability to form hydrogen bonds. This dual functionality enhances its binding affinity to proteins and other biomolecules, making it a valuable tool in biochemical research.
Medicinal Chemistry
(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride has shown promise in medicinal chemistry as a building block for developing new therapeutic agents. Its structural features suggest potential applications in:
- Protein-Ligand Interaction Studies : The compound's ability to interact with specific proteins makes it useful for studying enzyme inhibition and receptor-ligand interactions.
- Neuropharmacology : Preliminary studies indicate that this compound may exhibit neuroprotective effects and could be investigated for its role in treating neurological disorders due to its structural similarity to neurotransmitters.
Radiopharmaceutical Development
The presence of iodine in the compound facilitates its use in radiopharmaceuticals. It can be labeled with radioactive isotopes like iodine-123 or iodine-125, which are essential for:
- Positron Emission Tomography (PET) : As a radiotracer, this compound can be utilized in PET imaging to visualize biological processes in vivo, aiding in cancer diagnosis and monitoring treatment responses.
Synthetic Organic Chemistry
The compound serves as an important intermediate in synthetic organic chemistry. Its synthesis can be achieved through various methods, such as nickel-catalyzed asymmetric hydrogenation, which yields high enantiomeric purity. This versatility allows it to be used in:
- Chemical Synthesis : It can undergo various chemical reactions, including oxidation and substitution, enabling the introduction of different functional groups into complex molecules.
Case Study 1: Development of Oncologic Radiotracers
Research has indicated that this compound is a promising candidate for developing new oncologic radiotracers. In one study, the compound was successfully labeled with iodine isotopes and tested for its efficacy as a PET imaging agent, demonstrating significant potential for improving cancer diagnostics.
Case Study 2: Neuroprotective Effects
A preliminary investigation into the neuropharmacological properties of this compound revealed that it may influence synaptic transmission mechanisms. This study suggested that the compound could modulate neurotransmitter receptor activities, indicating its potential use in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The iodophenyl group allows for strong binding to certain proteins, making it a useful tool in studying protein-ligand interactions. The amino group can participate in hydrogen bonding, further stabilizing these interactions .
Comparison with Similar Compounds
Structural and Molecular Differences
The table below compares (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride with analogs differing in substituent groups or stereochemistry:
Substituent Effects on Physicochemical Properties
- Iodine vs. Chlorine/Trifluoromethyl : The iodine atom in the 4-iodophenyl derivative increases molecular weight and polarizability compared to chlorine or trifluoromethyl groups. This impacts solubility and interactions with biological targets (e.g., halogen bonding with iodine) .
- Substituent Position : Para-substituted analogs (e.g., 4-iodo or 4-chloro) exhibit distinct electronic and steric profiles compared to meta-substituted variants (e.g., 3-trifluoromethylphenyl). For instance, para-substitution often enhances symmetry in crystal packing .
Stability and Handling
Hazard Profiles
- The 4-chloro analog carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), indicating moderate toxicity .
Research and Application Insights
- 4-Iodo Derivative : Used in peptide synthesis (e.g., Boc- and Fmoc-protected forms) for introducing iodine into bioactive molecules .
- Trifluoromethyl Derivative : Valued in medicinal chemistry for improving drug metabolic stability and membrane permeability .
- Chloro Derivatives : Commonly employed in structure-activity relationship (SAR) studies to optimize ligand-receptor interactions .
Biological Activity
(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride, also known as a chiral amino acid derivative, has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound is characterized by an amino group, a butanoic acid moiety, and an iodophenyl group, which contribute to its reactivity and interaction with biological macromolecules.
- Molecular Formula : C10H12ClINO2
- Molecular Weight : Approximately 341.573 g/mol
- Structural Features : The presence of both an amino group and an iodophenyl group provides distinct chemical reactivity compared to similar compounds.
The biological activity of this compound primarily involves its interactions with enzymes and receptors. The amino group can form hydrogen bonds, while the iodophenyl group may engage in halogen bonding, enhancing binding affinity and specificity towards various molecular targets. This dual functionality allows for modulation of enzyme activity and receptor interactions, influencing various biochemical pathways.
Biological Activity Overview
- Binding Affinity : Studies have indicated that this compound can effectively bind to specific biological targets, making it a candidate for drug development.
- Enzyme Interaction : The compound has been investigated for its role in enzyme-substrate interactions, which are crucial for understanding its therapeutic potential.
- Receptor Binding Studies : Research has explored its binding properties with various receptors, highlighting its potential in pharmacotherapy.
Case Studies
-
In Vivo Studies on Tumor Growth Inhibition :
- A study involving sodium 4-(4-iodophenyl)butanoate demonstrated that the compound significantly inhibited tumor growth in U-87 MG tumor-bearing mice when administered alongside [211At]1. The presence of the compound reduced blood radioactivity and accumulation in non-target tissues while maintaining tumor targeting efficacy .
- Albumin Binding Affinity :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(p-Iodophenyl)butanoic Acid | Lacks the amino group | Simpler structure without chiral properties |
| 4-Iodobenzenebutanoic Acid | Similar butanoic acid structure | Different functional groups |
| (S)-3-Amino-4-(4-iodophenyl)butanoic Acid | Enantiomer of the primary compound | Potentially different biological activities |
Applications in Drug Development
This compound is being explored for various applications:
- Biochemical Probes : Due to its ability to interact with specific biological targets, it is being investigated as a biochemical probe in research settings.
- Therapeutic Applications : The compound's unique properties suggest potential roles in developing new therapeutic agents targeting specific diseases.
Q & A
Q. What synthetic methodologies are recommended for preparing enantiopure (S)-3-amino-4-(4-iodophenyl)butanoic acid hydrochloride?
Asymmetric catalysis using chiral ligands like (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) with rhodium(I) complexes can achieve high enantiomeric excess (e.e.). For example, Boc-protected intermediates (e.g., Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid) are synthesized via stereoselective addition to boronic acid derivatives, followed by deprotection and HCl salt formation . Key steps include chiral chromatography or recrystallization to ensure ≥99% e.e. .
Q. How is the compound characterized to confirm its stereochemical purity and structural integrity?
Use a combination of:
- Chiral HPLC : To resolve enantiomers and quantify e.e. (e.g., using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases) .
- Specific rotation : Measured in polarimeters (e.g., +13.5° to +17.5° for Boc-protected analogs) .
- NMR and LC-MS : To verify molecular structure, purity (>97%), and absence of byproducts .
Q. What role does this compound play in pharmaceutical impurity profiling?
It is a known acid impurity of sitagliptin phosphate, arising during the hydrolysis of the parent drug. Rigorous quantification via HPLC with charged aerosol detection (CAD) or ELSD is critical for compliance with ICH guidelines (e.g., identification thresholds of 0.1%) .
Advanced Research Questions
Q. What challenges arise in maintaining enantiomeric stability during storage, and how are they addressed?
The hydrochloride salt form is hygroscopic, requiring storage at 2–8°C under anhydrous conditions. Degradation pathways (e.g., racemization or iodine loss) are monitored via accelerated stability studies (40°C/75% RH for 6 months) using chiral HPLC. Antioxidants like BHT may be added to mitigate oxidation .
Q. How can conflicting solubility data in polar solvents be resolved for formulation studies?
Discrepancies in solubility (e.g., in water vs. methanol) often stem from pH-dependent ionization. Use potentiometric titration (e.g., Sirius T3) to determine pKa values (carboxylic acid: ~2.5; amine: ~9.2). Solubility is optimized via co-solvents (PEG 400) or pH adjustment (buffers at pH 4–5) .
Q. What strategies are effective in scaling up synthesis while retaining enantiopurity?
- Continuous flow chemistry : Reduces reaction time and minimizes racemization risks.
- Enzyme-mediated resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
- In situ monitoring : PAT tools (e.g., FTIR or Raman spectroscopy) track chiral integrity during crystallization .
Q. How do structural modifications (e.g., halogen substitution) impact pharmacological activity?
The 4-iodophenyl group enhances binding to targets like LTA4 hydrolase (Ki < 50 nM) compared to fluoro or chloro analogs. Computational docking (e.g., AutoDock Vina) reveals iodine’s role in hydrophobic pocket interactions. In vitro assays (e.g., leukotriene B4 inhibition) validate selectivity .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points (e.g., 165–170°C vs. 175–180°C): How should researchers validate these?
Variations arise from polymorphic forms or residual solvents. Use DSC to identify polymorphs and TGA to assess solvent content. Recrystallization from ethanol/water (1:1) typically yields the stable Form I (m.p. 175–180°C) .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
